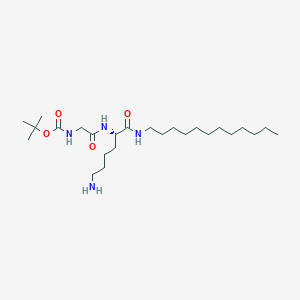
N-(tert-Butoxycarbonyl)glycyl-N-dodecyl-L-lysinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-Butoxycarbonyl)glycyl-N-dodecyl-L-lysinamide: is a chemical compound that belongs to the class of N-protected amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is commonly used as a protecting group in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)glycyl-N-dodecyl-L-lysinamide typically involves the protection of the amino group of lysine with a Boc group, followed by the coupling of the protected lysine with glycine and dodecylamine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the sequential addition of amino acids and protecting groups under controlled conditions, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions: N-(tert-Butoxycarbonyl)glycyl-N-dodecyl-L-lysinamide can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: Reaction with nucleophiles to replace the Boc group with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions:
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed:
Deprotected Lysine Derivatives: Resulting from the removal of the Boc group.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
科学的研究の応用
Chemistry: N-(tert-Butoxycarbonyl)glycyl-N-dodecyl-L-lysinamide is used in peptide synthesis as a protected amino acid derivative. It facilitates the sequential addition of amino acids to form peptides and proteins .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for investigating the effects of amino acid modifications on protein function .
Medicine: Its ability to protect amino groups makes it useful in the synthesis of peptide drugs with improved stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of functionalized polymers and surfactants .
作用機序
The mechanism of action of N-(tert-Butoxycarbonyl)glycyl-N-dodecyl-L-lysinamide involves the protection of amino groups, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the controlled deprotection of amino groups . This selective deprotection is crucial for the stepwise synthesis of peptides and proteins.
類似化合物との比較
N-(tert-Butoxycarbonyl)-L-proline: Another Boc-protected amino acid used in peptide synthesis.
N-(tert-Butoxycarbonyl)-N’-methylethylenediamine: A Boc-protected diamine used in organic synthesis.
Uniqueness: N-(tert-Butoxycarbonyl)glycyl-N-dodecyl-L-lysinamide is unique due to its combination of a Boc-protected lysine with glycine and dodecylamine. This structure provides specific properties, such as enhanced solubility and stability, making it suitable for specialized applications in peptide synthesis and drug development .
特性
CAS番号 |
562870-05-7 |
|---|---|
分子式 |
C25H50N4O4 |
分子量 |
470.7 g/mol |
IUPAC名 |
tert-butyl N-[2-[[(2S)-6-amino-1-(dodecylamino)-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C25H50N4O4/c1-5-6-7-8-9-10-11-12-13-16-19-27-23(31)21(17-14-15-18-26)29-22(30)20-28-24(32)33-25(2,3)4/h21H,5-20,26H2,1-4H3,(H,27,31)(H,28,32)(H,29,30)/t21-/m0/s1 |
InChIキー |
DCNXVATYQWIIEZ-NRFANRHFSA-N |
異性体SMILES |
CCCCCCCCCCCCNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)OC(C)(C)C |
正規SMILES |
CCCCCCCCCCCCNC(=O)C(CCCCN)NC(=O)CNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


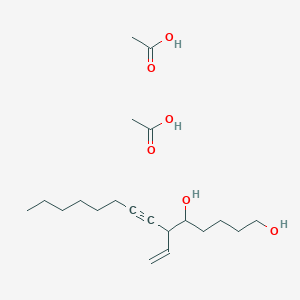

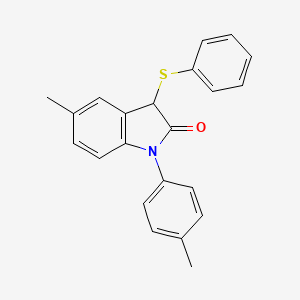
![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12578876.png)


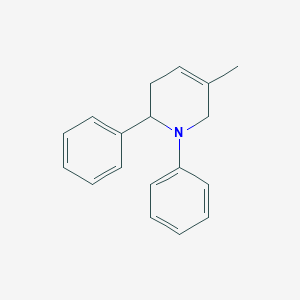
![[2-Methylbut-3-enoxy(oxido)phosphoryl] phosphate](/img/structure/B12578895.png)

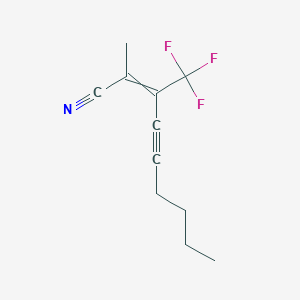
![4-Methyl-N-[2-(piperazin-1-yl)ethyl]pentan-2-amine](/img/structure/B12578906.png)
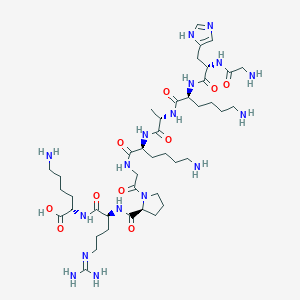
![Ethyl 2-{[2-(4-chlorophenyl)hydrazinylidene]acetyl}-3-oxopentanoate](/img/structure/B12578915.png)
![2,2'-Bis[(methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B12578930.png)
